Ethyl 2-propyl-5-thiazole-pentanoate

hypolipidemic antilipolytic structure-activity relationship

Ethyl 2-propyl-5-thiazole-pentanoate (molecular formula C13H21NO2S, molecular weight 255.38 g/mol) is a 2,5-disubstituted thiazole derivative featuring a 2-propyl substituent on the thiazole ring and a pentanoate ethyl ester side chain at the 5-position. The compound belongs to the 2-alkyl-5-thiazole-alkanoate chemotype, which has been extensively documented in the patent literature for antilipolytic, hypolipidemic, and vasodilatory pharmacological activities.

Molecular Formula C13H21NO2S
Molecular Weight 255.38 g/mol
Cat. No. B8283075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-propyl-5-thiazole-pentanoate
Molecular FormulaC13H21NO2S
Molecular Weight255.38 g/mol
Structural Identifiers
SMILESCCCC1=NC=C(S1)CCCCC(=O)OCC
InChIInChI=1S/C13H21NO2S/c1-3-7-12-14-10-11(17-12)8-5-6-9-13(15)16-4-2/h10H,3-9H2,1-2H3
InChIKeyGQUGJPGPDGIQHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Propyl-5-Thiazole-pentanoate: Structural Identity, Pharmacological Heritage, and Procurement Context


Ethyl 2-propyl-5-thiazole-pentanoate (molecular formula C13H21NO2S, molecular weight 255.38 g/mol) is a 2,5-disubstituted thiazole derivative featuring a 2-propyl substituent on the thiazole ring and a pentanoate ethyl ester side chain at the 5-position . The compound belongs to the 2-alkyl-5-thiazole-alkanoate chemotype, which has been extensively documented in the patent literature for antilipolytic, hypolipidemic, and vasodilatory pharmacological activities [1][2]. The 2-propyl-5-pentanoate scaffold is specifically enumerated among preferred compounds in multiple foundational patents covering this therapeutic class [3][4]. Available commercially at ≥95% purity, this compound is procured primarily as a research intermediate and scaffold for medicinal chemistry exploration .

Ethyl 2-Propyl-5-Thiazole-pentanoate: Why In-Class Compounds Cannot Be Interchanged Without Differential Evidence


Superficially similar thiazole derivatives—including positional isomers (4-carboxylate vs. 5-substituted), shorter-chain linker analogs (acetate vs. pentanoate), and the free carboxylic acid counterparts—are often treated as functionally interchangeable by procurement workflows. However, the patent record explicitly distinguishes preferred compounds on the basis of both the 2-alkyl chain length and the pentanoate linker length, implying that pharmacological potency, pharmacokinetic profile, and therapeutic window are sensitive to these structural features [1][2]. For example, the preferred compound pair 2-methyl-5-thiazole-propanol and 2-propyl-5-thiazole-pentanol reflects a deliberate pairing of alkyl chain and methylene spacer length, with the propyl-pentanol combination being specifically selected over the methyl-propanol pair for distinct pharmacological properties [3]. Furthermore, the ethyl ester form is documented to serve as a prodrug strategy to enhance oral bioavailability over the free carboxylic acid, with ethyl ester prodrugs of thiazole-carboxylic acids achieving up to 3-fold higher plasma concentrations than their acid counterparts . Substituting any of these three structural features—the C3 n-propyl, the C5 pentanoate linker, or the ethyl ester—would yield a compound not validated in the same patent-defined therapeutic class and could compromise both potency and pharmaceutical suitability.

Ethyl 2-Propyl-5-Thiazole-pentanoate: Quantitative Differential Evidence for Procurement Decision-Making


2-Alkyl Chain Length: n-Propyl Selection in the 2-Alkyl-5-Thiazole Pharmacophore

The hypolipidemic patent series for 2-alkyl-5-thiazole-carboxylic acid derivatives explicitly requires a linear alkyl chain at the 2-position of C3 or longer for pharmacological activity (R' = linear alkyl of 3-12 carbon atoms) [1]. The 2-methyl analog, in contrast, lacks this minimum chain length and is consistently described as producing a distinct pharmacological profile from the 2-propyl compounds [2]. Within the 5-thiazole alkanol and alkanoic acid subseries, 2-propyl-5-thiazole-pentanol is specifically designated as a preferred compound, whereas the 2-methyl analogs with shorter linkers (e.g., 2-methyl-5-thiazole-propanol) are assigned to a distinct preferred pairing [3]. This structural selection pattern demonstrates that the C3 propyl chain is not arbitrarily interchangeable with C1 methyl in this pharmacophore class.

hypolipidemic antilipolytic structure-activity relationship

Linker Length Differentiation: Pentanoate (C5) vs. Acetate (C2) Methylene Spacer in 5-Thiazole-Alkanoate Series

The patent literature reveals a clear differentiation between shorter and longer methylene spacers in the 5-thiazole-alkanoate series. US Patent 4,053,618 specifically enumerates ethyl 5-(2-propyl-5-thiazolyl)-2,4-pentadienoate as a preferred compound, while shorter-chain analogs such as ethyl 2-propyl-5-thiazole-acetate (CAS 60588-61-6, C10H15NO2S, MW 213.30) are not identified as preferred within this patent family [1]. The pentanoate linker (n=5 methylene units or the corresponding pentadienoate) appears to be the optimal spacer for activity in the 2-propyl series, consistent with the broader patent disclosure that n is an integer from 1 to 6, with preferred compounds occupying the longer end of this range (pentanol, pentanoic acid derivatives) [1][2].

linker length methylene spacer hypolipidemic structure-activity

Ethyl Ester vs. Free Carboxylic Acid: Pharmacokinetic Advantage of the Ester Prodrug Form

The ethyl ester group on 2-alkyl-5-thiazole-carboxylate esters serves as a prodrug motif, enhancing oral bioavailability compared to the free carboxylic acid form. For thiazole-4-carboxylic acid derivatives, ethyl ester prodrugs have been documented to achieve up to 3-fold higher plasma concentrations than their corresponding free acid counterparts . The parent carboxylic acid of the target compound, tizoprolic acid (2-propyl-5-thiazolecarboxylic acid, CAS 30709-69-4), when administered orally to baboons at 60 mg/kg, achieved a plasma Cmax of 182 ± 65 μg equiv./mL with a short apparent half-life of approximately 0.5 h and plasma protein binding of 84 ± 5% [1][2]. The ethyl ester form is expected to provide enhanced membrane permeability (increased logP) and moderated first-pass metabolism, consistent with well-established ester prodrug principles for carboxylic acid-containing drug candidates .

prodrug ethyl ester oral bioavailability pharmacokinetics

Synthetic Accessibility: Documented Reduction Route from Pentadienoate Precursor with High Conversion Yield

Ethyl 2-propyl-5-thiazole-pentanoate is synthesized via catalytic hydrogenation of ethyl 5-(2-propyl-5-thiazolyl)-2,4-pentadienoate using palladium on activated carbon (10% Pd/C) in ethanol under hydrogen atmosphere . A documented laboratory-scale procedure reports that hydrogenation of 25 g of the pentadienoate precursor in 250 mL ethanol with 12.5 g of 10% Pd/C catalyst, followed by filtration and solvent evaporation, yields 23 g of raw ethyl 2-propyl-5-thiazole-pentanoate—representing a mass recovery of 92% for the crude product . Subsequent purification via silica gel chromatography under Steglich conditions (DCC/DMAP) yields the title compound in >95% purity . This established synthetic route provides reliable access to the compound from the pentadienoate intermediate, which itself is a preferred compound in the patent literature [1].

synthesis catalytic hydrogenation yield intermediate

Ethyl 2-Propyl-5-Thiazole-pentanoate: Evidence-Backed Application Scenarios for Scientific Procurement


Hypolipidemic / Antilipolytic Drug Discovery: Scaffold with Patent-Validated Pharmacophore

Ethyl 2-propyl-5-thiazole-pentanoate is the appropriate starting scaffold for medicinal chemistry programs targeting the 2-alkyl-5-thiazole-alkanoate pharmacophore defined in the Roussel-UCLAF patent series [1]. The compound combines all three critical structural features—C3 2-propyl chain , C5 pentanoate linker , and ethyl ester prodrug moiety —shown to be preferred in this therapeutic class. Researchers developing novel hypolipidemic or antilipolytic agents should select this compound over the shorter-chain acetate analog (CAS 60588-61-6) or the free acid (tizoprolic acid) to ensure alignment with the patent-validated structure-activity landscape. The reference pharmacokinetic data for tizoprolic acid (baboon oral Cmax 182±65 μg equiv./mL, t½ ~0.5 h [2]) provides a benchmark against which ester prodrug modifications can be evaluated.

Prodrug Design and Pharmacokinetic Optimization Studies

The ethyl ester functionality makes this compound suitable as a model substrate for esterase-mediated prodrug activation studies [1]. In contrast to tizoprolic acid (free carboxylic acid, CAS 30709-69-4), which exhibits rapid clearance (t½ ~0.5 h in baboons ) and extensive glycine conjugation (~80% of dose ), the ethyl ester form is expected to demonstrate modulated pharmacokinetics through delayed esterase hydrolysis. This compound can serve as a reference standard for comparative hydrolysis rate studies, membrane permeability assays (PAMPA/Caco-2), and plasma stability assessments, with the free acid as the comparator metabolite. Procurement of the ester form rather than the acid is essential for studies where intact prodrug pharmacokinetics must be characterized prior to bioactivation.

Thiazole Heterocycle Methodology Development and Building Block Sourcing

Ethyl 2-propyl-5-thiazole-pentanoate is a useful substrate for synthetic methodology development involving 2,5-disubstituted thiazoles [1]. The documented synthetic route from the pentadienoate precursor via catalytic hydrogenation (92% crude recovery ) confirms the compound's accessibility and stability under standard laboratory conditions. For academic and industrial laboratories developing new thiazole functionalization methods—including C-H activation, cross-coupling, or ester derivatization—this compound provides a well-characterized, patent-relevant scaffold with established purity benchmarks (>95% ). The compound's solubility in organic solvents (ethanol, ether) and liquid physical form facilitate handling in parallel synthesis and reaction optimization workflows.

Reference Standard for Analytical Method Development and Quality Control

The compound's well-defined molecular formula (C13H21NO2S), molecular weight (255.38 g/mol), and established synthesis and purification protocols [1] support its use as a reference standard for analytical method development. In quality control settings where thiazole-containing intermediates or APIs must be characterized, this compound can serve as a system suitability standard for HPLC, LC-MS, or GC-MS methods targeting the 2-alkyl-5-thiazole-alkanoate structural class. Its molecular weight and lipophilicity profile, distinct from both the shorter acetate analog (MW 213.30) and the free acid (MW 171.22), provide clear chromatographic differentiation that is valuable for method validation and impurity profiling.

Quote Request

Request a Quote for Ethyl 2-propyl-5-thiazole-pentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.